molecular formula C6H12ClNO B1322720 3-Methylpiperidin-4-one hydrochloride CAS No. 4629-78-1

3-Methylpiperidin-4-one hydrochloride

Cat. No.: B1322720
CAS No.: 4629-78-1
M. Wt: 149.62 g/mol
InChI Key: GCQBLKABRBKHLY-UHFFFAOYSA-N
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Description

3-Methylpiperidin-4-one hydrochloride is a chemical compound with the molecular formula C6H12ClNO It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Scientific Research Applications

3-Methylpiperidin-4-one hydrochloride has a wide range of applications in scientific research:

Safety and Hazards

The safety information for 3-Methylpiperidin-4-one hydrochloride indicates that it may cause skin and eye irritation, and may be harmful if inhaled . It has a GHS07 signal word warning .

Future Directions

Piperidine derivatives, including 3-Methylpiperidin-4-one hydrochloride, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylpiperidin-4-one hydrochloride typically involves the reaction of 3-methyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester with ethanolic hydrochloric acid. The reaction is carried out in an anhydrous dichloromethane solution at 0°C, followed by stirring at room temperature for several hours .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions: 3-Methylpiperidin-4-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form 3-methylpiperidine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic or neutral conditions.

Major Products Formed:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of 3-methylpiperidine.

    Substitution: Formation of substituted piperidinones.

Mechanism of Action

The mechanism of action of 3-Methylpiperidin-4-one hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 3-Methylpiperidine
  • 4-Methyl-2-pentanone
  • 2,2,6,6-Tetramethyl-4-piperidinol

Comparison: 3-Methylpiperidin-4-one hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride group. This gives it distinct chemical reactivity and solubility properties compared to other similar compounds. For example, 3-Methylpiperidine lacks the carbonyl group, making it less reactive in certain chemical reactions .

Properties

IUPAC Name

3-methylpiperidin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c1-5-4-7-3-2-6(5)8;/h5,7H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCQBLKABRBKHLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50627867
Record name 3-Methylpiperidin-4-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4629-78-1
Record name 3-Methylpiperidin-4-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyl-piperidin-4-one hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of racemic 3-methyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester in anhydrous DCM at 0° C., ethanolic-HCl was added slowly and the reaction mixture was allowed to stir at 25° C. for 3 h. TLC (hexanes/EtOAc 40% EtOAc) showed complete consumption of the starting material. The reaction mixture was evaporated to give racemic 3-methyl-piperidin-4-one hydrochloride which was used crude in the next reaction.
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